2-carbamoyl-5-fluorobenzoic acid
Overview
Description
2-Carbamoyl-5-fluorobenzoic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a carbamoyl group (–CONH2) and the hydrogen atom at the fifth position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine to neutralize the hydrogen chloride generated during the reaction.
Another method involves the direct fluorination of 2-carbamoylbenzoic acid using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding nitro compound or reduction to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acid derivatives.
Hydrolysis: Formation of 2-fluorobenzoic acid and ammonia.
Oxidation and Reduction: Formation of nitro or amine derivatives.
Scientific Research Applications
2-Carbamoyl-5-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-carbamoyl-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Carbamoylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluorobenzoic Acid: Lacks the carbamoyl group, affecting its reactivity and applications.
2-Amino-5-fluorobenzoic Acid: Contains an amino group instead of a carbamoyl group, leading to different reactivity and applications.
Uniqueness
2-Carbamoyl-5-fluorobenzoic acid is unique due to the presence of both the carbamoyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and unique applications in various fields.
Biological Activity
2-Carbamoyl-5-fluorobenzoic acid (CFA) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CFA is characterized by its unique molecular structure, which includes a carbamoyl group and a fluorine atom attached to a benzoic acid backbone. Its chemical formula is , and it has been identified as an intermediate in the synthesis of various pharmaceutical compounds.
The biological activity of CFA is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, allowing for effective interaction with molecular targets such as enzymes and receptors. Notably, CFA has shown promise in:
- Inhibiting Apoptotic Proteins : Research indicates that CFA can bind to anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. This binding can induce apoptosis in cancer cells reliant on these proteins for survival .
- Antimicrobial Activity : CFA has been evaluated for its potential antimicrobial properties, particularly against various bacterial strains. Its structural features may contribute to inhibiting bacterial growth through interference with cellular processes.
In Vitro Studies
In vitro studies have demonstrated the efficacy of CFA in targeting cancer cell lines. For example, a study highlighted that CFA exhibits equipotent binding to Mcl-1 and Bfl-1 proteins, which are critical for cell survival in certain lymphomas. The compound showed a binding affinity (K_i values) of approximately 100 nM, indicating significant potential as a dual inhibitor against these targets .
Case Studies
- Cancer Cell Lines : In experiments involving engineered lymphoma cells, CFA was observed to induce cell death effectively. This was attributed to its selective binding profile, which allows it to target specific apoptotic pathways without affecting other anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Antimicrobial Testing : In studies assessing the antimicrobial effects of CFA, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Comparative Analysis
To better understand the uniqueness of CFA, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Carbamoylbenzoic Acid | Lacks fluorine; different reactivity | Limited anticancer properties |
5-Fluorobenzoic Acid | Lacks carbamoyl group; affects reactivity | Moderate antimicrobial activity |
2-Amino-5-fluorobenzoic Acid | Contains amino group; alters reactivity | Potentially less effective in apoptosis induction |
CFA's combination of both carbamoyl and fluorine groups provides distinct advantages in terms of biological activity compared to other derivatives.
Properties
IUPAC Name |
methyl 2-carbamoyl-5-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNENXONBQPJEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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